

# Technical Support Center: Mass Spectrometer Calibration with Argon and Krypton Isotopes

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## Compound of Interest

Compound Name: Argon;krypton

Cat. No.: B14261476

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals calibrating mass spectrometers using argon and krypton isotopes.

## Frequently Asked Questions (FAQs)

**Q1:** Why are argon and krypton used for mass spectrometer calibration?

**A1:** Argon and krypton are noble gases, meaning they are chemically inert and do not readily react with other elements or compounds within the mass spectrometer. This inertness ensures a stable and predictable ionization process, which is crucial for accurate calibration.[\[1\]](#)[\[2\]](#) They also have well-defined isotopic abundances and masses, providing reliable reference points across a range of mass-to-charge ratios (m/z).

**Q2:** How often should I calibrate my mass spectrometer with argon or krypton?

**A2:** The frequency of calibration depends on the type of instrument and the required mass accuracy. For high-resolution instruments like time-of-flight (TOF) mass spectrometers, daily calibration is often recommended.[\[3\]](#) Quadrupole mass spectrometers may require less frequent calibration, but it is good practice to perform a calibration check before each analytical run, after instrument maintenance, or if you observe a drift in mass accuracy.[\[4\]](#)

**Q3:** What are the main isotopes of argon and krypton used for calibration?

A3: The primary isotopes of argon used for calibration are  $^{36}\text{Ar}$ ,  $^{38}\text{Ar}$ , and  $^{40}\text{Ar}$ . For krypton, the common isotopes are  $^{78}\text{Kr}$ ,  $^{80}\text{Kr}$ ,  $^{82}\text{Kr}$ ,  $^{83}\text{Kr}$ ,  $^{84}\text{Kr}$ , and  $^{86}\text{Kr}$ . The relative abundances of these isotopes are well-characterized and serve as the basis for calibration.

Q4: Can I use a mixture of argon and krypton for calibration?

A4: Yes, using a certified gas mixture of argon and krypton can be advantageous. It provides a wider range of calibration points across the mass spectrum, which can improve the accuracy of the calibration curve over a broader m/z range.

Q5: What is the purpose of a "lock mass" in calibration?

A5: A lock mass is a known compound or internal standard that is continuously introduced into the mass spectrometer during an analytical run. It allows for real-time correction of any mass drift that may occur due to fluctuations in temperature or other environmental factors, ensuring high mass accuracy throughout the analysis.[\[3\]](#)

## Isotopic Data for Calibration

The following tables provide the precise masses and natural abundances of argon and krypton isotopes used for mass spectrometer calibration.

Table 1: Argon Isotope Data

Isotope	Exact Mass (amu)	Natural Abundance (%)
$^{36}\text{Ar}$	35.967545	0.337
$^{38}\text{Ar}$	37.962732	0.063
$^{40}\text{Ar}$	39.962383	99.600

Table 2: Krypton Isotope Data

Isotope	Exact Mass (amu)	Natural Abundance (%)
<sup>78</sup> Kr	77.92039	0.35
<sup>80</sup> Kr	79.91638	2.25
<sup>82</sup> Kr	81.91348	11.6
<sup>83</sup> Kr	82.91413	11.5
<sup>84</sup> Kr	83.91151	57.0
<sup>86</sup> Kr	85.91061	17.3

## Experimental Protocol: Mass Spectrometer Calibration

This protocol outlines the general steps for calibrating a mass spectrometer using argon and krypton gas. Instrument-specific procedures may vary, so always consult your manufacturer's manual.

### 1. System Preparation:

- Ensure the mass spectrometer is in a stable operating condition and has reached its optimal vacuum level.
- Verify that the calibration gas cylinder contains a certified mixture of argon and/or krypton and is properly connected to the gas inlet system of the mass spectrometer.
- Check for any gas leaks in the system.<sup>[5]</sup>

### 2. Instrument Tuning:

- Before calibration, it is often necessary to tune the instrument to optimize parameters such as ion source voltages, lens settings, and detector gain.<sup>[4]</sup> This ensures maximum sensitivity and resolution. The tuning process involves adjusting these parameters to achieve the expected ion abundances for the calibration gas.

### 3. Gas Introduction:

- Introduce the argon and/or krypton calibration gas into the ion source at a stable and controlled flow rate. The pressure should be optimized to provide a strong and stable ion signal without saturating the detector.

#### 4. Data Acquisition:

- Acquire a mass spectrum of the calibration gas across the desired m/z range.
- Ensure that the peaks for all relevant isotopes of argon and krypton are clearly resolved and have sufficient intensity.

#### 5. Calibration Curve Generation:

- Using the instrument's calibration software, identify the peaks corresponding to the known isotopes of argon and krypton.
- The software will then generate a calibration curve by fitting the measured m/z values to the known, exact masses of the isotopes. This process corrects for any systematic errors in the mass measurement.

#### 6. Verification:

- After calibration, it is good practice to re-acquire a spectrum of the calibration gas to verify that the mass accuracy is within the acceptable limits for your application.
- Document the calibration results, including the date, time, and operator.

## Troubleshooting Guide

This guide addresses common issues encountered during the calibration of mass spectrometers with argon and krypton isotopes.

Problem: No or very low signal for argon/krypton peaks.

Possible Cause	Solution
Gas supply issue	Check that the gas cylinder valve is open and that there is sufficient pressure in the cylinder. Ensure all valves in the gas line to the instrument are open.
Leak in the gas inlet system	Use a leak detector to check for leaks at all connections between the gas cylinder and the mass spectrometer. <a href="#">[5]</a>
Incorrect instrument parameters	Verify that the ion source is turned on and that the ionization energy and other source parameters are set appropriately for ionizing noble gases.
Detector issue	The detector may be turned off or the gain may be set too low. Check the detector settings in the instrument software.

Problem: Incorrect isotopic ratios observed.

Possible Cause	Solution
Contamination from other gases	Ensure that the gas lines were properly purged before introducing the calibration gas. Check for background contamination by acquiring a spectrum without the calibration gas flowing.
Space charge effects	The pressure of the calibration gas may be too high, leading to ion-ion interactions in the ion source. Reduce the gas flow to lower the pressure.
Detector saturation	If the signal for a major isotope (e.g., $^{40}\text{Ar}$ or $^{84}\text{Kr}$ ) is too high, it can saturate the detector, leading to inaccurate ratio measurements. Reduce the gas flow or the detector gain.
Mass discrimination effects	The instrument may not be transmitting ions of different masses with the same efficiency. This is a fundamental aspect of the instrument that calibration is designed to correct. If ratios are still incorrect after calibration, consult the instrument manufacturer.

Problem: Unstable or fluctuating signal.

Possible Cause	Solution
Unstable gas flow	Check the gas regulator on the cylinder and the flow controller in the instrument to ensure a constant and stable flow of calibration gas.
Fluctuations in ion source performance	The ion source may need cleaning. Contamination can lead to unstable ionization.
Unstable vacuum	Check the vacuum gauge readings. A fluctuating vacuum can affect ion transmission and signal stability.

Problem: Peaks are broad or show poor resolution.

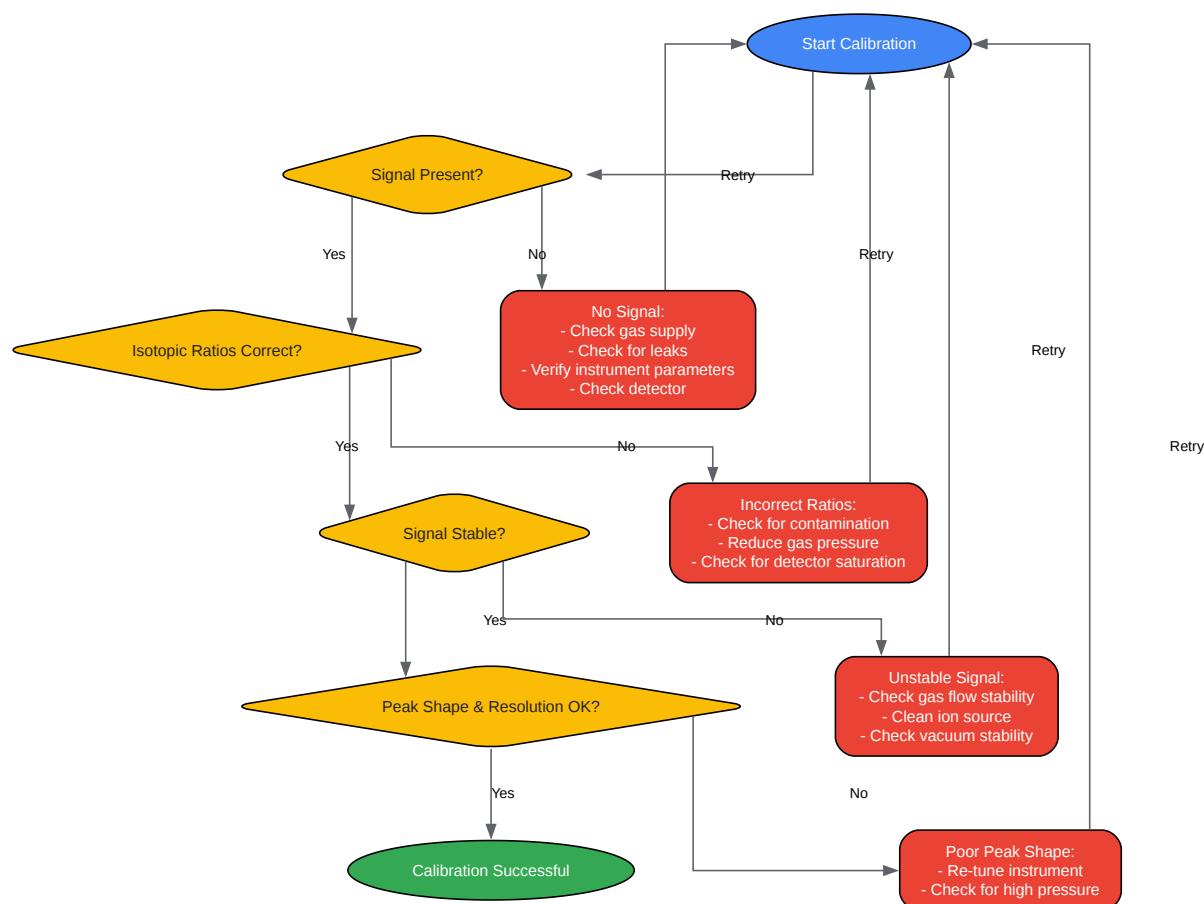
Possible Cause	Solution
Instrument tuning required	The instrument may need to be tuned to optimize the resolution. This involves adjusting parameters that affect the ion optics and mass analyzer. <a href="#">[4]</a>
High pressure in the mass analyzer	A vacuum leak or excessively high gas flow can lead to increased pressure in the analyzer, causing peak broadening.

Problem: Presence of unexpected peaks in the spectrum.

Possible Cause	Solution
Contamination in the calibration gas	Use a certified, high-purity calibration gas. If contamination is suspected, try a different gas cylinder.
Background contamination in the mass spectrometer	The instrument may have residual contamination from previous analyses. A bake-out of the vacuum chamber may be necessary.
Isobaric interferences	Other ions with the same nominal mass as the argon or krypton isotopes may be present. For example, in some samples, organic contaminants could produce fragments with m/z values that overlap with the calibrant ions. High-resolution mass spectrometry can often resolve these interferences.

## Visual Troubleshooting Workflow

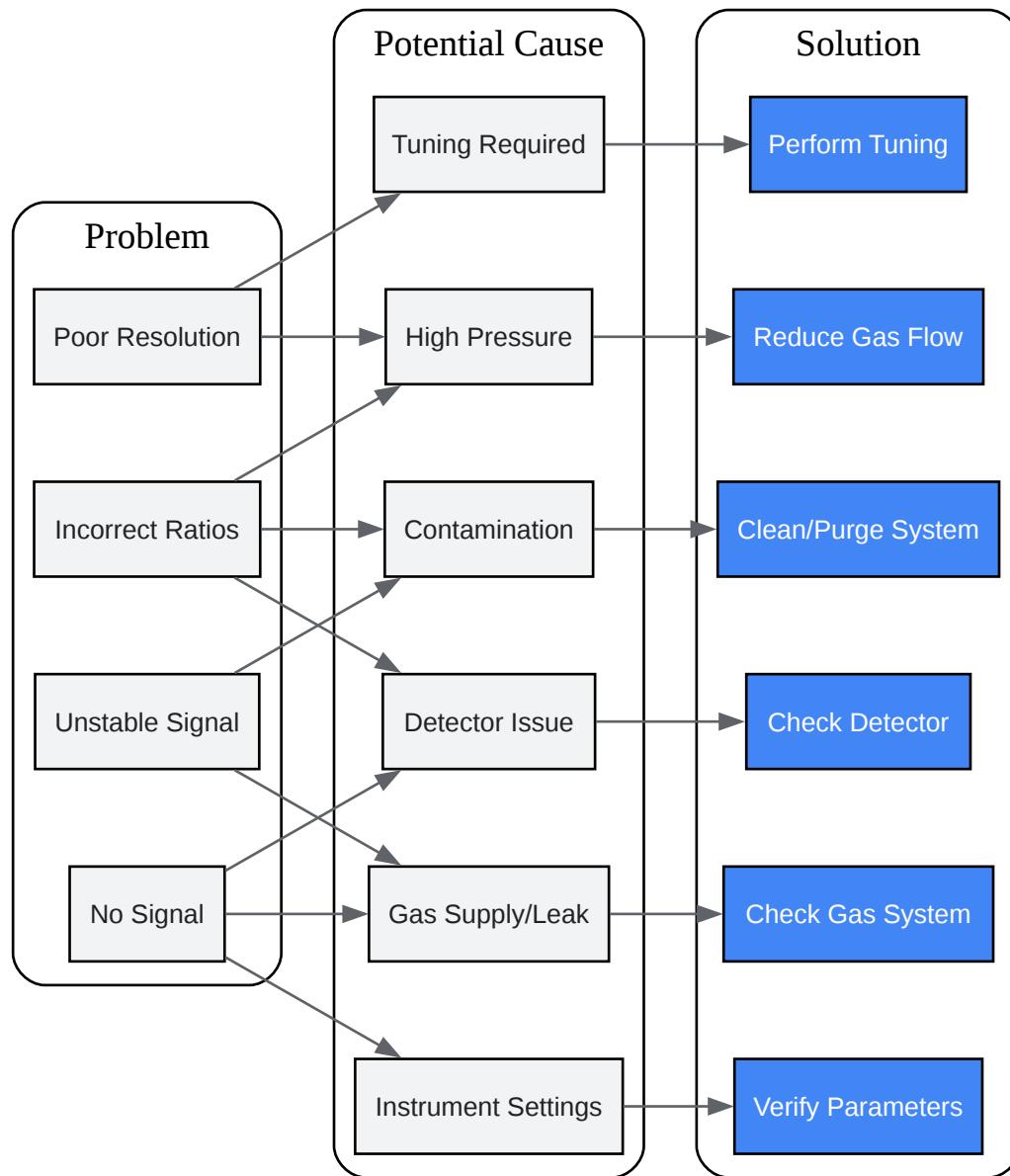
The following diagram illustrates a logical workflow for troubleshooting common mass spectrometer calibration issues.

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Caption: Troubleshooting workflow for mass spectrometer calibration.

# Logical Relationships in Troubleshooting

The following diagram illustrates the logical relationships between common problems, their potential causes, and the corresponding solutions.



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Caption: Logical relationships in troubleshooting calibration issues.

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